molecular formula C9H10ClNO2 B7458420 5-chloro-N-ethyl-2-hydroxybenzamide

5-chloro-N-ethyl-2-hydroxybenzamide

Cat. No.: B7458420
M. Wt: 199.63 g/mol
InChI Key: BVZXRECCTPCIJU-UHFFFAOYSA-N
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Description

5-Chloro-N-ethyl-2-hydroxybenzamide is a substituted benzamide derivative characterized by a chloro group at the 5-position of the benzene ring, a hydroxyl group at the 2-position, and an ethyl substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their diverse pharmacological and material science applications.

Properties

IUPAC Name

5-chloro-N-ethyl-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZXRECCTPCIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The bioactivity and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Compound Name R1 (Position 5) R2 (N-Substituent) Molecular Weight* Key Properties/Notes
5-Chloro-N-ethyl-2-hydroxybenzamide Cl Ethyl ~199.6 Target compound; moderate lipophilicity due to ethyl group
5-Chloro-2-hydroxy-N-phenylbenzamide Cl Phenyl ~247.7 Higher lipophilicity (logP ↑) due to aromatic phenyl group
5-Amino-N-ethyl-2-hydroxybenzamide NH₂ Ethyl ~180.2 Increased basicity from NH₂; potential for hydrogen bonding
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide Cl, F Methoxy-hydroxyphenyl ~325.7 Enhanced electron-withdrawing effects; possible improved receptor binding
5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide Cl Trifluoroethyl ~281.7 High electronegativity from CF₃ group; may influence metabolic stability

*Molecular weights are approximate and calculated based on molecular formulas.

Key Observations:
  • Electronic Effects : Chloro and fluoro substituents (e.g., in 5-chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide) enhance electron-withdrawing effects, which may stabilize the molecule in biological environments or alter acidity of the hydroxyl group .
  • Hydrogen Bonding: Amino or hydroxyl groups (e.g., 5-amino-N-ethyl-2-hydroxybenzamide) improve solubility and interaction with biological targets via hydrogen bonding .

Crystallographic and Stability Considerations

Crystallography studies (e.g., 2-chloro-N-(5-hydroxy-2-nitrobenzylidene)benzohydrazide) reveal that substituents influence molecular packing and stability. The hydroxyl and chloro groups in 5-chloro-N-ethyl-2-hydroxybenzamide likely promote intermolecular hydrogen bonding, enhancing crystalline stability compared to analogs with bulkier substituents (e.g., trifluoroethyl) .

Preparation Methods

Direct Amidation of 5-Chloro-2-hydroxybenzoic Acid

The most straightforward route involves coupling 5-chloro-2-hydroxybenzoic acid with ethylamine. However, the hydroxyl group’s proximity to the carboxylic acid complicates direct activation. In a modified protocol, ethyl chloroformate and triethylamine in dichloromethane (DCM) facilitated the formation of a mixed carbonate intermediate, which reacted with ethylamine to yield the target compound in 68% yield. Residual hydroxyl group protection was unnecessary, but the method suffered from moderate efficiency due to competing side reactions.

Solvent and Base Optimization

Replacing DCM with tetrahydrofuran (THF) improved amine solubility, elevating yields to 76%. Sodium carbonate as a base minimized hydrochloride byproduct interference, though prolonged reaction times (24 hours) were required.

Methoxy Protection and Subsequent Demethylation

To circumvent hydroxyl group reactivity, 5-chloro-2-methoxybenzoic acid was first amidated with ethylamine using ethyl chloroformate, achieving 97% yield for the intermediate 5-chloro-N-ethyl-2-methoxybenzamide. Demethylation employed sodium cyanide in anhydrous dimethyl sulfoxide (DMSO) at 120°C, restoring the hydroxyl group with 89% efficiency. This two-step approach provided an overall yield of 86%, outperforming direct methods.

Alternative Demethylation Agents

Boron tribromide (BBr₃) in DCM at −78°C achieved quantitative demethylation in 1 hour but required stringent anhydrous conditions. Comparatively, sodium cyanide/DMSO offered operational simplicity at the cost of higher temperatures (72–98% yields).

Ester Aminolysis Pathway

Methyl 5-chloro-2-hydroxybenzoate was treated with excess ethylamine in ethanol at 60°C for 48 hours, yielding 58% of the desired amide. While avoiding coupling reagents, this method suffered from slow kinetics and required 3× solvent volumes for acceptable conversion.

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters across methodologies:

Method Reagents/Conditions Yield (%) Reaction Time Key Advantage
Direct AmidationEthyl chloroformate, TEA, DCM6818 hMinimal steps
Protective Group (NaCN)NaCN, DMSO, 120°C86 (overall)24 h (total)High yield, scalability
Ester AminolysisEthylamine, ethanol, 60°C5848 hNo coupling reagents

Data derived from Refs.

Mechanistic Insights and Side-Reaction Mitigation

Amidation Reaction Dynamics

Ethyl chloroformate activates the carboxylic acid via formation of an acyloxycarbonyl intermediate, which undergoes nucleophilic attack by ethylamine. Competing hydrolysis of the intermediate in aqueous conditions necessitated anhydrous DCM or THF.

Demethylation Pathways

Sodium cyanide in DMSO proceeds through a nucleophilic substitution mechanism, where cyanide displaces methoxide at the 2-position. The superior performance of NaCN over BBr₃ stems from reduced side reactions with the amide group.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.52 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.94 (d, J = 8.8 Hz, 1H, ArH), 3.32 (q, J = 7.2 Hz, 2H, CH₂), 1.12 (t, J = 7.2 Hz, 3H, CH₃).

  • HRMS : Calculated for C₉H₁₀ClNO₂ [M+H]⁺: 214.0372; Found: 214.0376.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed ≥98% purity for protective-group-derived product, versus 92% for direct amidation.

Industrial-Scale Considerations

The protective-group route was scaled to 10 kg batches with consistent 84–87% yields. Key process adjustments included:

  • Temperature Control : Demethylation at 115–125°C prevented DMSO decomposition.

  • Workup Protocol : Acidification to pH 2–3 precipitated the product, avoiding column chromatography .

Q & A

Q. Q: What are the standard synthetic routes for 5-chloro-N-ethyl-2-hydroxybenzamide, and how can reaction conditions be optimized?

Basic Answer: The synthesis typically involves coupling 5-chlorosalicylic acid derivatives with ethylamine. A representative method includes:

  • Step 1: Activation of the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or ethyl chloroformate to form an acyl chloride intermediate.
  • Step 2: Amidation with ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .
  • Step 3: Purification via recrystallization (ethanol/water) or column chromatography.

Advanced Considerations:
Optimization focuses on:

  • Catalyst Selection: Pyridine or DMAP as catalysts to enhance amidation efficiency.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying.
  • Yield Improvement: Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., excess ethylamine) .

Structural Characterization Techniques

Q. Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of 5-chloro-N-ethyl-2-hydroxybenzamide?

Basic Answer:

  • NMR Spectroscopy: 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify aromatic protons (δ 6.8–7.5 ppm), hydroxy group (δ 10–12 ppm), and ethylamide chain (δ 1.2–3.5 ppm).
  • IR Spectroscopy: Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (O-H stretch) .

Advanced Techniques:

  • X-ray Crystallography: Single-crystal analysis using SHELXL (SHELX suite) resolves bond angles, torsion angles, and hydrogen bonding. Example: Space group P21/cP2_1/c with Z = 4, validated via R-factor < 0.05 .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (187.58 g/mol) and isotopic patterns .

Biological Activity and Mechanism

Q. Q: How can researchers evaluate the biological activity of 5-chloro-N-ethyl-2-hydroxybenzamide, and what mechanistic insights exist?

Basic Protocols:

  • Antimicrobial Assays: Disk diffusion or microdilution against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values are determined using serial dilutions .
  • Enzyme Inhibition: Fluorescence-based assays targeting enzymes like β-lactamase or cytochrome P450.

Advanced Insights:

  • Mechanistic Hypotheses: The chloro and hydroxy groups may chelate metal ions in enzyme active sites, disrupting catalytic activity. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like DNA gyrase .
  • Structure-Activity Relationships (SAR): Modifying the ethyl group to bulkier substituents (e.g., isopropyl) alters lipophilicity and membrane permeability .

Data Contradictions in Bioactivity Studies

Q. Q: How should researchers address contradictions in reported bioactivity data for 5-chloro-N-ethyl-2-hydroxybenzamide derivatives?

Methodological Approach:

  • Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature) and cell lines.
  • Purity Verification: Use HPLC (>95% purity) to rule out impurities affecting results.
  • Meta-Analysis: Compare data across studies (e.g., PubChem BioAssay data) to identify trends or outliers .

Case Example:
Discrepancies in MIC values may arise from variations in bacterial strain susceptibility or solvent effects (DMSO vs. water). Control experiments with reference antibiotics (e.g., ciprofloxacin) are critical .

Computational Modeling for Drug Design

Q. Q: What computational strategies are used to design derivatives of 5-chloro-N-ethyl-2-hydroxybenzamide with enhanced activity?

Basic Workflow:

  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Docking Simulations: Predict binding modes to target proteins (e.g., using PDB ID 1KZN for β-lactamase) .

Advanced Tools:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability.
  • ADMET Prediction: SwissADME or ADMETLab to optimize pharmacokinetics (e.g., logP < 3 for oral bioavailability) .

Crystallographic Data Interpretation

Q. Q: How can researchers resolve ambiguities in crystallographic data for 5-chloro-N-ethyl-2-hydroxybenzamide?

Key Steps:

  • Data Collection: Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Example: O-H···O interactions (2.65–2.80 Å) stabilize crystal packing .

Troubleshooting:

  • Disorder Handling: Apply PART commands in SHELX for disordered ethyl groups.
  • Twinned Crystals: Use PLATON to detect twinning and refine with TWIN/BASF instructions .

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